molecular formula C6H18AgP2+ B14611407 Silver;trimethylphosphane CAS No. 60491-63-6

Silver;trimethylphosphane

Cat. No.: B14611407
CAS No.: 60491-63-6
M. Wt: 260.02 g/mol
InChI Key: SJGDOKZLULOBRU-UHFFFAOYSA-N
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Description

Silver;trimethylphosphane refers to coordination complexes where silver(I) ions are ligated by trimethylphosphane (PMe₃), a tertiary phosphine ligand. These complexes are notable for their structural diversity and applications in catalysis, materials science, and photoluminescence. For instance, [Ag(PMe₃)₄][BF₄] (tetrakis(trimethylphosphane)silver(I) tetrafluoroborate) exemplifies a tetracoordinated Ag(I) complex stabilized by PMe₃ ligands . The strong σ-donor and weak π-acceptor properties of PMe₃ enhance the stability of silver complexes, enabling their use in reactions requiring electron-rich metal centers . PMe₃’s small steric profile (cone angle: 118°) compared to bulkier phosphines allows for higher coordination numbers in Ag(I) complexes, often forming tetrahedral or linear geometries depending on ancillary ligands .

Properties

CAS No.

60491-63-6

Molecular Formula

C6H18AgP2+

Molecular Weight

260.02 g/mol

IUPAC Name

silver;trimethylphosphane

InChI

InChI=1S/2C3H9P.Ag/c2*1-4(2)3;/h2*1-3H3;/q;;+1

InChI Key

SJGDOKZLULOBRU-UHFFFAOYSA-N

Canonical SMILES

CP(C)C.CP(C)C.[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylphosphane can be synthesized by treating triphenyl phosphite with methylmagnesium chloride in dibutyl ether. The reaction is as follows : [ 3 \text{CH}_3\text{MgCl} + \text{P(OC}_6\text{H}_5)_3 \rightarrow \text{P(CH}_3)_3 + 3 \text{C}_6\text{H}_5\text{OMgCl} ]

Industrial Production Methods

Industrial production of trimethylphosphane typically involves the same synthetic route but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Silver-Phosphine Complexes

Compound Molecular Formula Molecular Weight (g/mol) Coordination Number Ligand Cone Angle (°) Key Applications/Properties
[Ag(PMe₃)₄][BF₄] AgP₄C₁₂H₃₆·BF₄ 541.2* 4 118 (PMe₃) Catalysis, luminescent materials
[Ag(PPh₃)₄][SO₃CF₃] AgP₄C₇₂H₆₀·CF₃O₃S 1040.0 4 145 (PPh₃) Antimicrobial agents, electrochemistry
Ag(fod)(PEt₃) AgC₁₃H₁₉F₇O₂P 528.1 3–4 132 (PEt₃) Volatile precursor for CVD
[Cu₄(Mes)₄(PMe₃)₂] Cu₄C₃₆H₄₄P₂ 848.8 2–3 (Cu centers) 118 (PMe₃) Model for Cu(I) cluster chemistry

*Calculated from and .

  • Electronic Effects: PMe₃’s strong σ-donor capacity increases electron density at Ag(I), favoring redox-stable complexes. In contrast, PPh₃’s larger cone angle (145°) and weaker donating ability result in lower coordination numbers and reduced catalytic activity in some contexts .
  • Steric Effects : PEt₃ (cone angle: 132°) balances steric bulk and electron donation, enabling stable 3–4 coordinate Ag(I) complexes like Ag(fod)(PEt₃), which are used in chemical vapor deposition due to their volatility .
Stability and Reactivity
  • Air/Moisture Sensitivity : PMe₃-based Ag(I) complexes are highly air-sensitive, requiring storage under inert atmospheres (e.g., N₂), similar to PEt₃ analogs . Triphenylphosphine complexes (e.g., [Ag(PPh₃)₄][SO₃CF₃]) exhibit greater air stability due to PPh₃’s hydrophobic aryl groups .
  • Ligand Displacement: PMe₃ readily displaces weaker Lewis bases. For example, PMe₃ removes BPh₃ from silanone-borane adducts, forming Me₃P→BPh₃ and releasing reactive silanone species . This contrasts with PPh₃, which shows slower ligand-exchange kinetics due to steric hindrance .
Comparative Case Study: PMe₃ vs. PEt₃ in Silver Complexes

Table 2: Reaction Performance of PMe₃ vs. PEt₃ Ligands

Parameter PMe₃ Ligand PEt₃ Ligand
Reaction Rate (Catalysis) Faster due to higher σ-donor strength Slower, steric hindrance
Thermal Stability Lower (decomposes >100°C) Higher (stable up to 150°C)
Volatility Moderate High (favors CVD applications)

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